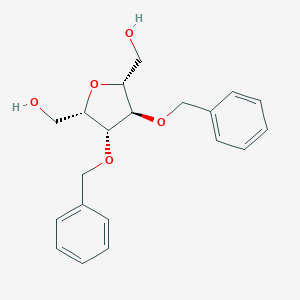

2,5-Anhydro-3,4-dibenzyl-D-glucitol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c21-11-17-19(23-13-15-7-3-1-4-8-15)20(18(12-22)25-17)24-14-16-9-5-2-6-10-16/h1-10,17-22H,11-14H2/t17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCFBDFJFARWGD-IYWMVGAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@H]2OCC3=CC=CC=C3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458898 | |

| Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129115-89-5 | |

| Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Anhydro-3,4-dibenzyl-D-glucitol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-3,4-dibenzyl-D-glucitol is a selectively protected derivative of D-sorbitol, a naturally occurring sugar alcohol. In the realm of carbohydrate chemistry and drug discovery, the strategic use of protecting groups is paramount for achieving regioselectivity in chemical transformations. The benzyl groups at the C3 and C4 positions of the anhydro-D-glucitol scaffold render the remaining hydroxyl groups at C1 and C6 available for further chemical modification. This strategic protection makes this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential utility of this compound in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 129115-89-5 | [1] |

| Molecular Formula | C₂₀H₂₄O₅ | [1] |

| Molecular Weight | 344.40 g/mol | [1] |

| Alternate Name | 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-D-glucitol | [1] |

| Description | A protected D-sorbitol | [1] |

Synthesis of this compound: A Conceptual Workflow

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, based on established principles of carbohydrate chemistry, a plausible synthetic route can be devised starting from D-mannitol. The synthesis of a related compound, 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol, has been reported to start from D-mannitol, involving a dehydration step followed by a sequence of protection and deprotection steps.[2] A similar strategy can be adapted for the target molecule.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Acid-Catalyzed Dehydration of D-Mannitol

The initial step involves the intramolecular cyclization of D-mannitol to form a dianhydro derivative. This is a common strategy in carbohydrate synthesis to create a more rigid and synthetically manageable scaffold.

-

Reaction Setup: Suspend D-mannitol in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the dianhydro product.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), neutralize the acid, filter the mixture, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

Step 2: Selective Protection of Primary Hydroxyl Groups

To achieve selective benzylation at the C3 and C4 positions, the primary hydroxyl groups at C1 and C6 must first be protected. The bulky trityl group is an excellent choice for this purpose due to its preference for reacting with less sterically hindered primary alcohols.

-

Reaction Setup: Dissolve the dianhydro-D-glucitol in anhydrous pyridine.

-

Tritylation: Add trityl chloride portion-wise to the solution at 0°C and then allow the reaction to warm to room temperature.

-

Work-up and Purification: Quench the reaction with methanol, and remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Step 3: Benzylation of Secondary Hydroxyl Groups

With the primary hydroxyls protected, the secondary hydroxyl groups at C3 and C4 are now available for benzylation.

-

Reaction Setup: A solution of the 1,6-di-O-trityl-2,5-anhydro-D-glucitol in a polar aprotic solvent like dimethylformamide (DMF) is treated with a strong base, such as sodium hydride, to deprotonate the hydroxyl groups.[3]

-

Benzylation: Benzyl bromide is then added to the reaction mixture to introduce the benzyl protecting groups. The reaction is typically stirred for several hours to ensure completion.[3]

-

Work-up and Purification: The reaction is carefully quenched with methanol, and the solvent is removed. The product is extracted into an organic solvent and purified by column chromatography.

Step 4: Deprotection of Primary Hydroxyl Groups

The final step is the selective removal of the trityl groups to yield the target compound. The acid-lability of the trityl ether makes this a straightforward transformation.

-

Reaction Setup: Dissolve the dibenzylated, ditritylated intermediate in a chlorinated solvent (e.g., dichloromethane).

-

Detritylation: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or formic acid) at a low temperature.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, neutralize the acid, wash the organic layer, dry, and concentrate. The final product, this compound, is purified by column chromatography.

Spectroscopic Characterization (Anticipated Data)

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the anhydro-glucitol scaffold protons, the benzylic methylene protons (typically in the range of 4.5-5.0 ppm), and the aromatic protons of the benzyl groups (around 7.2-7.4 ppm). The protons of the primary hydroxyl groups at C1 and C6 would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the anhydro-glucitol core, the benzylic carbons (around 70-75 ppm), and the aromatic carbons.

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong absorptions in the 1000-1200 cm⁻¹ region would be indicative of the C-O stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+Na]⁺ or [M+H]⁺, confirming the molecular weight of 344.40 g/mol .

Applications in Research and Drug Development

As a selectively protected carbohydrate derivative, this compound serves as a versatile building block for the synthesis of a variety of target molecules.

Rationale for Use in Medicinal Chemistry

The use of protected monosaccharides is a cornerstone of medicinal chemistry, particularly in the development of glycoside-based drugs and probes. O-benzylated monosaccharides are frequently employed due to the stability of the benzyl ether linkage under a wide range of reaction conditions and its subsequent facile removal by catalytic hydrogenation.

Potential Therapeutic Targets

Derivatives of 2,5-anhydro-D-glucitol and its isomers have been investigated for their biological activity. For instance, analogs of 2,5-anhydro-D-mannitol have been synthesized and evaluated as inhibitors of the GLUT5 transporter, which is overexpressed in certain types of cancer. This suggests that appropriately functionalized derivatives of this compound could be explored for similar applications.

Workflow for a Drug Discovery Application

Caption: Drug discovery workflow utilizing the target molecule.

Conclusion

This compound is a strategically protected carbohydrate intermediate with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental data remains somewhat elusive in publicly accessible literature, its chemical nature allows for the rational design of synthetic routes and the prediction of its spectroscopic characteristics. The availability of two free primary hydroxyl groups on a conformationally constrained scaffold makes it an attractive starting material for the synthesis of novel bioactive compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

- PrepChem. Synthesis of 2,5-anhydro-1,6-bis-O-(triphenylmethyl)-D-glucitol. [Link]

- Journal of China Pharmaceutical University. anhydro-3,4,6-tri- O-benzyl-D-glucitol. [Link]

Sources

Foundational Strategy: The Imperative for Orthogonal Analysis

An In-Depth Technical Guide to the Structure Elucidation of 2,5-Anhydro-3,4-dibenzyl-D-glucitol

This guide provides a comprehensive, research-level walkthrough for the definitive structure elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural steps to explain the scientific rationale behind the analytical strategy. We will explore the synergistic use of advanced spectroscopic techniques to create a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity.

The unambiguous determination of a molecule's structure, particularly a chiral, poly-functionalized carbohydrate derivative like this compound, is non-negotiable in scientific research and pharmaceutical development. The core principle of our approach is the use of orthogonal analytical techniques. Mass Spectrometry (MS) will establish the elemental composition and molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy will provide the detailed atomic connectivity and stereochemical arrangement. The convergence of data from these disparate physical methods provides a robust and trustworthy confirmation of the molecular structure.

The target molecule, this compound, is a protected derivative of D-sorbitol. The formation of the 2,5-anhydro bridge creates a furanoid ring system, significantly altering the molecule's conformation compared to its linear precursor.[1] The benzyl groups at the C3 and C4 positions serve as protecting groups, a common strategy in carbohydrate chemistry to prevent unwanted reactions at these hydroxyls while modifying other parts of the molecule. The molecular formula is C₂₀H₂₄O₅ with a molecular weight of 344.40 g/mol .[2]

Synthesis and Purification: Securing the Analyte

While numerous synthetic routes to anhydro sugar derivatives exist, a common approach involves the acid-catalyzed dehydration of the parent hexitol, followed by selective protection of the hydroxyl groups.[3][4] For our target compound, a plausible synthesis begins with D-glucitol, which undergoes intramolecular cyclization to form the 2,5-anhydro scaffold. Subsequent selective benzylation of the C3 and C4 hydroxyls yields the final product.

Protocol: Purification by Column Chromatography

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel plates, typically visualized with a potassium permanganate (KMnO₄) stain which reacts with the hydroxyl groups.[5]

-

Stationary Phase: A silica gel slurry is prepared using a suitable solvent system (e.g., a hexane/ethyl acetate gradient).

-

Elution: The crude reaction mixture is loaded onto the column. The solvent polarity is gradually increased to elute compounds of increasing polarity.

-

Fraction Collection: Fractions are collected and analyzed by TLC to pool those containing the pure product.

-

Solvent Removal: The solvent is removed from the pooled fractions under reduced pressure to yield the purified this compound.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is the first line of analytical inquiry. Its primary role is to confirm the molecular weight of the synthesized compound, which must match the theoretical weight of C₂₀H₂₄O₅ (344.40 g/mol ).[2] High-resolution mass spectrometry (HRMS) further provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula.

Expected Data:

| Ion | Technique | Expected m/z (Monoisotopic) | Rationale |

| [M+H]⁺ | ESI, CI | 345.1645 | Protonated molecular ion; common in soft ionization techniques. |

| [M+Na]⁺ | ESI | 367.1465 | Sodium adduct; frequently observed for polar molecules. |

| [M-H₂O+H]⁺ | ESI, CI | 327.1539 | Loss of a water molecule from the protonated ion. |

| [M-C₇H₇]⁺ | EI, CI | 253.1125 | Loss of a benzyl radical (tropylium ion is formed, m/z 91). |

| [M-C₇H₇O]⁺ | EI, CI | 237.1175 | Loss of a benzyloxy radical. |

Protocol: Acquiring HRMS Data via ESI-TOF

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ and [M+Na]⁺).

-

Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z) with high accuracy.

-

Data Processing: The resulting spectrum is analyzed to determine the exact mass of the parent ions and key fragments, which is then used to confirm the elemental composition using formula calculator software.

NMR Spectroscopy: The Definitive Structural Blueprint

While MS confirms what the molecule is made of, NMR spectroscopy reveals how the atoms are connected. A full suite of 1D and 2D NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

4.1. ¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). For this compound, we expect to see distinct signals for the glucitol backbone protons (H1-H6), the benzylic protons (CH₂-Ph), and the aromatic protons of the benzyl groups.

4.2. ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. This allows for a direct count of the carbon atoms, which must match the molecular formula. The chemical shifts indicate the type of carbon (e.g., aliphatic, oxygenated, aromatic).

4.3. 2D NMR: Unambiguous Connectivity

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It allows for "walking" along the carbon skeleton, for instance, from H-1 to H-2, H-2 to H-3, and so on, confirming the connectivity of the glucitol backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows the definitive assignment of ¹³C signals based on the already-assigned ¹H signals.[6]

Predicted NMR Data (in CDCl₃):

Complete assignment requires advanced 2D NMR techniques.[7][8] The following table represents expected chemical shifts based on known data for similar structures.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations |

| 1, 1' | ~3.6-3.8 (m) | ~62-64 | H-2 |

| 2 | ~4.0-4.2 (m) | ~80-82 | H-1, H-3 |

| 3 | ~3.9-4.1 (m) | ~84-86 | H-2, H-4 |

| 4 | ~3.8-4.0 (m) | ~85-87 | H-3, H-5 |

| 5 | ~4.1-4.3 (m) | ~78-80 | H-4, H-6 |

| 6, 6' | ~3.7-3.9 (m) | ~63-65 | H-5 |

| Bn-CH₂ | ~4.5-4.8 (2 x ABq) | ~72-74 | None |

| Bn-Aryl | ~7.2-7.4 (m) | ~127-129, ~137-139 | Aryl-H |

Protocol: Acquiring 2D NMR Spectra

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to assess sample purity and identify signal regions.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine CH, CH₂, and CH₃ multiplicities).

-

COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.

-

HSQC Spectrum: Run a standard gradient-selected HSQC (gHSQC) experiment. Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz for optimal signal intensity.

-

Data Analysis: Process the 2D spectra using appropriate software. Assign the proton signals by analyzing the COSY cross-peaks. Use the HSQC cross-peaks to transfer the proton assignments to the directly attached carbons, resulting in a full, unambiguous assignment of the structure.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is definitively elucidated through a multi-faceted analytical approach. High-resolution mass spectrometry validates the elemental formula of C₂₀H₂₄O₅. A complete suite of 1D and 2D NMR experiments confirms the atomic connectivity, including the 2,5-anhydro furanoid ring and the specific placement of the benzyl protecting groups at the C3 and C4 positions. The convergence of these independent datasets provides a self-validating and trustworthy confirmation, meeting the rigorous standards required for advanced chemical research and drug development.

References

-

Fronczek, F., Xiao, Y., Voll, R. J., & S. E. (n.d.). 2,5-Anhydro-D-Glucitol and 2,5-Anhydro-L-Thio-Iditol Derivatives: Conformation and Polymorphism. Amanote Research. Available from: [Link]

-

Satoh, T., Hatakeyama, T., & Yokota, K. (1995). Synthesis of end‐functionalized (1 → 6)‐2,5‐anhydro‐D‐glucitols via anionic cyclopolymerization of 1,2:5,6‐dianhydro‐3,4‐di‐O‐methyl‐D‐mannitol for preparing graft copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 33(10), 1625-1631. Available from: [Link]

-

Inch, T. D., & Williams, N. R. (1970). Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol. Journal of the Chemical Society C: Organic, 263-271. Available from: [Link]

-

Isidor, B., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI. Available from: [Link]

-

Gajda, T., et al. (1997). Potentiometric and Spectroscopic Study of Copper (II) Ion Binding by 1,6-anhydro-derivatives of Aminosugars. Journal of Inorganic Biochemistry, 65(4), 277-282. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Sorbitol. PubChem. Available from: [Link]

-

Pelliccia, F., et al. (2023). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Omega. Available from: [Link]

-

Isidor, B., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. ResearchGate. Available from: [Link]

-

Wang, Z., et al. (2008). anhydro-3,4,6-tri- O-benzyl-D-glucitol. Journal of China Pharmaceutical University. Available from: [Link]

-

Pozsgay, V., et al. (1993). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 243(1), 125-136. Available from: [Link]

-

Celignis. (n.d.). Analysis of Anhydrosugars. Available from: [Link]

-

Liden, A., et al. (2016). Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis. Green Chemistry, 18(17), 4683-4692. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,5-Anhydroglucitol. PubChem. Available from: [Link]

-

Kieboom, A. P. G., et al. (1979). 13C NMR study of the complex formation of sorbitol (glucitol) with multivalent cations in aqueous solution using lanthanide(III) nitrates as shift reagents. Recueil des Travaux Chimiques des Pays-Bas, 98(9), 481-484. Available from: [Link]

-

Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. Available from: [Link]

-

Cerný, M. (2003). Chemistry of anhydro sugars. Advances in Carbohydrate Chemistry and Biochemistry, 58, 121-198. Available from: [Link]

-

Rundlöf, T., et al. (2018). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Magnetic Resonance in Chemistry, 56(11), 1051-1056. Available from: [Link]

-

Rover, M. R., et al. (2018). Hydrolysis of anhydrosugars derived from pyrolysis of lignocellulosic biomass for integration in a biorefinery. Sustainable Energy & Fuels. Available from: [Link]

-

Zeller, S. G., et al. (1991). Synthesis and mass spectra of 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)-D-glucitol and the positional isomers. Carbohydrate Research, 211(1), 47-57. Available from: [Link]

-

Szarek, W. A., et al. (1996). Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination. Carbohydrate Research, 284(2), 195-207. Available from: [Link]

-

Jones, J. K. N., & Tipson, R. S. (1959). THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Journal of the American Chemical Society, 81(19), 5173-5175. Available from: [Link]

-

Miyamoto, T., et al. (2021). Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR. Molecules, 26(18), 5485. Available from: [Link]

-

SpectraBase. (n.d.). N-BENZHYDRYL-2,5-ANHYDRO-2,5-IMINO-D-MANNITOL. Available from: [Link]

-

Chimentão, R. J., et al. (2015). Sorbitol dehydration into isosorbide in a molten salt hydrate medium. ResearchGate. Available from: [Link]

Sources

- 1. Analysis of Anhydrosugars - Celignis Biomass Analysis Laboratory [celignis.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. mdpi.com [mdpi.com]

- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Anhydro-3,4-dibenzyl-D-glucitol

Foreword: The Significance of 2,5-Anhydro-D-glucitol Derivatives

In the landscape of modern drug discovery and glycobiology, carbohydrate derivatives serve as pivotal structural motifs and versatile synthetic intermediates. Among these, the rigidified furanose core of 2,5-anhydro-D-glucitol presents a unique scaffold. Its constrained conformation mimics that of furanose sugars, making it an invaluable tool for probing carbohydrate-protein interactions and as a foundational building block for the synthesis of complex, biologically active molecules. The strategic placement of protecting groups, such as benzyl ethers, on this core is paramount for regioselective functionalization in multi-step syntheses. This guide provides a comprehensive exploration of a proposed synthetic pathway and detailed characterization of a key derivative, 2,5-Anhydro-3,4-dibenzyl-D-glucitol, tailored for researchers, scientists, and professionals in drug development.

I. Proposed Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound (6) is a multi-step process that necessitates careful control of protecting group chemistry to achieve the desired regioselectivity. The proposed pathway commences with the readily available D-glucose, proceeding through the formation of the 2,5-anhydro ring and culminating in the selective benzylation of the C3 and C4 hydroxyl groups.

Synthetic Scheme Overview

Caption: Proposed synthetic pathway for this compound.

Step 1: Reduction of D-Glucose to D-Glucitol

The initial step involves the reduction of the aldehyde group of D-glucose (1) to a primary alcohol, yielding D-glucitol (2). This is a standard and high-yielding reaction in carbohydrate chemistry.

-

Protocol:

-

Dissolve D-glucose in deionized water at room temperature.

-

Slowly add sodium borohydride (NaBH₄) in portions while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Neutralize the excess NaBH₄ by the cautious addition of a weak acid (e.g., acetic acid).

-

The resulting D-glucitol can often be used in the next step without extensive purification after removal of the solvent under reduced pressure.

-

-

Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of multiple hydroxyl groups. The aqueous solvent is environmentally benign and suitable for the solubility of both the starting material and the reagent.

Step 2: Acid-Catalyzed Intramolecular Cyclization to 2,5-Anhydro-D-glucitol

The formation of the 2,5-anhydro ring is achieved through an acid-catalyzed intramolecular dehydration of D-glucitol (2). This reaction proceeds via protonation of a hydroxyl group, followed by nucleophilic attack by another hydroxyl group to form the furanose ring.

-

Protocol:

-

Dissolve D-glucitol in a suitable solvent, such as water or a high-boiling point organic solvent.

-

Add a strong acid catalyst (e.g., sulfuric acid or a solid acid resin).

-

Heat the reaction mixture to drive the dehydration process.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the acid and purify the resulting 2,5-anhydro-D-glucitol (3) by column chromatography.

-

-

Causality of Experimental Choices: The use of a strong acid is necessary to protonate a hydroxyl group, making it a good leaving group (water). The elevated temperature provides the activation energy required for the intramolecular nucleophilic substitution.

Step 3: Selective Protection of Primary Hydroxyl Groups

To enable the selective benzylation of the secondary hydroxyl groups at C3 and C4, the primary hydroxyl groups at C1 and C6 must first be protected. The bulky trityl (triphenylmethyl) group is an excellent choice for the selective protection of primary alcohols due to its steric hindrance.

-

Protocol:

-

Dissolve 2,5-anhydro-D-glucitol (3) in anhydrous pyridine.

-

Add trityl chloride (TrCl) in a slight excess.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

Purify the resulting 1,6-Di-O-trityl-2,5-anhydro-D-glucitol (4) by column chromatography.

-

-

Causality of Experimental Choices: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The steric bulk of the trityl group favors reaction with the less hindered primary hydroxyl groups at C1 and C6.

Step 4: Benzylation of Secondary Hydroxyl Groups

With the primary hydroxyls protected, the secondary hydroxyl groups at C3 and C4 can be benzylated using benzyl bromide in the presence of a strong base.

-

Protocol:

-

Dissolve the di-tritylated intermediate (4) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add benzyl bromide (BnBr) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with methanol and extract the product with an organic solvent.

-

Purify the resulting 1,6-Di-O-trityl-2,5-anhydro-3,4-dibenzyl-D-glucitol (5) by column chromatography.

-

-

Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups to form the more nucleophilic alkoxides. DMF is a polar aprotic solvent that is suitable for this type of reaction.

Step 5: Deprotection of Primary Hydroxyl Groups

The final step is the selective removal of the trityl protecting groups to yield the target molecule. Trityl ethers are labile to acidic conditions, allowing for their removal without affecting the more stable benzyl ethers.

-

Protocol:

-

Dissolve the fully protected intermediate (5) in a mixture of a protic solvent (e.g., methanol) and a chlorinated solvent (e.g., dichloromethane).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

-

Stir the reaction at room temperature and monitor the progress by TLC.

-

Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product and purify by column chromatography to obtain this compound (6).

-

-

Causality of Experimental Choices: The mild acidic conditions are sufficient to cleave the acid-labile trityl ethers while leaving the benzyl ethers intact. The mixed solvent system ensures the solubility of both the starting material and the reagents.

II. Characterization of this compound

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

The following table summarizes the expected key data from the characterization of this compound.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzyl groups (~7.2-7.4 ppm).- Benzylic methylene protons (~4.5-4.8 ppm).- Protons on the furanose ring (~3.5-4.2 ppm).- Protons of the hydroxymethyl groups (~3.6-3.8 ppm).- Hydroxyl protons (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic carbons of the benzyl groups (~127-138 ppm).- Benzylic methylene carbons (~72-74 ppm).- Carbons of the furanose ring (~70-85 ppm).- Carbon of the hydroxymethyl groups (~60-65 ppm). |

| Mass Spec. | - Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to C₂₀H₂₄O₅.[1]- Fragmentation pattern showing the loss of benzyl groups (m/z 91) and other characteristic fragments. |

| FTIR | - Broad O-H stretching band (~3300-3500 cm⁻¹).- Aromatic C-H stretching (~3030-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹).- C=C stretching of the aromatic rings (~1450-1600 cm⁻¹).- C-O stretching of ethers and alcohols (~1050-1150 cm⁻¹). |

| Elemental Analysis | - Calculated percentages of Carbon and Hydrogen should match the empirical formula C₂₀H₂₄O₅. |

III. Conclusion and Future Perspectives

This guide has outlined a logical and feasible, though proposed, synthetic route for this compound, a valuable intermediate in synthetic carbohydrate chemistry. The detailed step-by-step protocols and the rationale behind the experimental choices provide a solid foundation for its practical implementation in a laboratory setting. Furthermore, the comprehensive characterization plan, complete with predicted spectroscopic data, will be instrumental in verifying the successful synthesis of the target molecule. The availability of selectively protected anhydro-sugars like the one described herein opens avenues for the development of novel therapeutics and molecular probes, underscoring the continued importance of fundamental synthetic chemistry in advancing the frontiers of biomedical research.

IV. References

-

Improved synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol. Journal of China Pharmaceutical University. Available at: [Link]

-

Simple and efficient synthesis of 2,5-anhydro-D-glucitol. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

A Technical Guide to 2,5-Anhydro-3,4-dibenzyl-D-glucitol: A Chiral Scaffold for Advanced Synthesis

Abstract

In the landscape of modern organic synthesis and drug development, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and accessing novel chemical entities. Among these, carbohydrate-derived scaffolds offer a rich source of predefined stereocenters. This technical guide provides an in-depth exploration of 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a versatile C6 chiral building block derived from D-glucose. We will dissect its synthesis, elucidate the rationale behind its application, and provide detailed protocols for its use in constructing complex molecular architectures, particularly focusing on its role as a precursor to L-iduronic acid mimics and other biologically relevant molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of 2,5-Anhydro-D-glucitol Derivatives

Carbohydrates represent an abundant and stereochemically rich class of natural products, making them ideal starting materials for chiral pool synthesis. The rigid, furanose-like core of 2,5-anhydro-D-glucitol, locked by the C2-C5 ether linkage, provides a conformationally restrained scaffold. This inherent rigidity is a key strategic advantage, as it translates the stereochemical information of the starting sugar into predictable outcomes in subsequent chemical transformations.

The subject of this guide, this compound (henceforth referred to as 1 ), is a protected form of D-sorbitol where the hydroxyl groups at C3 and C4 are masked as benzyl ethers.[1] This protection scheme is deliberate and serves a dual purpose:

-

Stability and Solubility: The benzyl groups render the molecule stable to a wide range of reaction conditions and enhance its solubility in common organic solvents.

-

Strategic Deprotection: Benzyl ethers can be selectively cleaved under neutral conditions via hydrogenolysis, preserving other sensitive functional groups, which is a cornerstone of complex multistep synthesis.

Synthesis and Physicochemical Properties

The preparation of 1 typically starts from readily available D-glucose or D-mannitol. While multiple synthetic routes exist, a common approach involves the dehydration of a protected D-glucitol derivative. An analogous, though more complex, synthesis of a tri-O-benzyl derivative from D-mannitol has been reported, highlighting the general strategy of protection, dehydration, and functional group manipulation.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129115-89-5 | [1] |

| Molecular Formula | C₂₀H₂₄O₅ | [1] |

| Molecular Weight | 344.40 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Alternate Names | 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-D-glucitol | [1] |

Core Application: A Gateway to L-Iduronic Acid and L-Idose Derivatives

The critical transformation leveraging compound 1 is the stereochemical inversion at C5 of the D-glucose framework to access the L-ido configuration. This is a non-trivial step that underscores the utility of this building block. The overall strategy hinges on the selective oxidation of the primary alcohol at C6 and subsequent manipulations.

Mechanistic Rationale for Stereocontrol

The journey from a D-gluco configured molecule to an L-ido configured one is a cornerstone of rare sugar synthesis. Several strategies have been developed to achieve the necessary C5 epimerization, often involving radical intermediates or nucleophilic substitutions on activated C5 positions.[5][6] The fixed furanoid ring of the 2,5-anhydro scaffold in 1 helps to direct the stereochemical outcome of reactions at C5 and C6 by limiting conformational flexibility.

The general workflow for converting a D-glucose derivative to an L-iduronic acid building block is outlined below. This process highlights the critical C5 inversion step.

Caption: Generalized workflow for C5 inversion from a D-gluco to an L-ido configuration.

This pathway, while generalized, illustrates the key transformation. L-ido cyanohydrin can be prepared from a diacetone-D-glucose precursor in high yield and diastereoselectivity.[5] This cyanohydrin is then elaborated into various orthogonally protected L-iduronic acid building blocks, ready for incorporation into complex oligosaccharides.[5]

Experimental Protocols: From Building Block to Advanced Intermediate

The following protocols are representative of how 1 can be utilized in a research setting. These are illustrative and may require optimization based on specific laboratory conditions and downstream applications.

Protocol: Selective Oxidation of C6-Hydroxyl Group

This protocol describes the selective oxidation of the primary C6 hydroxyl of 1 to the corresponding aldehyde, a crucial intermediate for chain extension or conversion to a carboxylic acid.

Objective: To synthesize 2,5-Anhydro-3,4-dibenzyl-D-glucuronaldehyde from 1 .

Materials:

-

This compound (1 )

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality and Trustworthiness: The choice of DMP is based on its mild, neutral conditions, which avoid epimerization of the sensitive α-chiral center and degradation of the acid-labile anhydro-ring. The workup procedure is designed to neutralize acetic acid byproduct and reduce excess oxidant, ensuring the stability of the product aldehyde.

Protocol: Glycosylation of the C1 and C6 Hydroxyls

The free hydroxyl groups at C1 and C6 of 1 are nucleophilic and can be glycosylated to form disaccharide-like structures. This is particularly relevant for creating mimics of GAG disaccharide moieties.

Objective: To perform a glycosylation reaction at the C1/C6 position of 1 using a protected glucopyranosyl donor.

Materials:

-

This compound (1 )

-

Protected glycosyl donor (e.g., Tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Promoter (e.g., Mercury(II) cyanide, Hg(CN)₂ or TMSOTf for trichloroacetimidate donors)[7]

-

Anhydrous solvent (e.g., acetonitrile or DCM)

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add 1 (1.0 eq), the glycosyl donor (1.5 eq), and activated 4 Å molecular sieves in the appropriate anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction to the appropriate temperature (e.g., 0 °C or -20 °C, depending on the promoter).

-

Add the promoter (e.g., Hg(CN)₂, 2.0 eq) in one portion.

-

Stir the reaction, monitoring by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃), filter through celite to remove solids, and dilute with DCM.

-

Wash the organic phase with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by silica gel chromatography.

Expertise and Rationale: The choice of glycosyl donor and promoter is critical and dictates the stereochemical outcome of the glycosidic linkage.[7] For instance, using a bromide donor with a participating group (like acetyl) at C2 typically favors the formation of a 1,2-trans glycosidic bond. The use of molecular sieves is essential to scavenge any trace moisture that would hydrolyze the donor or promoter. A comparative study has shown that different donors (bromide, thioglycoside, trichloroacetimidate) yield different product distributions, highlighting the complexity and importance of methodological choice in glycosylation chemistry.[7]

Caption: Experimental workflow for the glycosylation of this compound.

Conclusion and Future Outlook

This compound is more than just a protected sugar; it is a strategically designed chiral building block that provides a reliable and versatile entry point into complex and biologically important molecules. Its rigid conformation and well-defined stereocenters allow for high levels of stereocontrol in subsequent reactions. The primary application as a precursor for L-iduronic acid synthons addresses a significant challenge in the synthesis of glycosaminoglycans, opening doors for the development of novel therapeutics targeting GAG-protein interactions. As the demand for enantiomerically pure complex molecules continues to grow in the pharmaceutical and agrochemical industries, the value of robust, accessible, and versatile chiral building blocks like 1 will only increase.

References

-

Chittaboina, S., et al. (2004). From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. Chemistry, 10(2), 399-415. [Link]

-

Park, J., et al. (2011). A Short Route to L-iduronic Acid Building Blocks for the Syntheses of Heparin-Like Disaccharides. Organic Letters, 13(10), 2534–2537. [Link]

-

Wang, Z. G., et al. (2009). An improved synthesis for 2, 5-anhydro-3, 4, 6-tri-O-benzyl-D-glucitol. Journal of China Pharmaceutical University, 40(3), 203-205. [Link]

-

Horton, D., & Varela, O. (1977). Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates. Carbohydrate Research, 58(1), 89-108. [Link]

-

Brouillette, E., & Vlahov, I. R. (2017). Synthetic approaches to l-Iduronic Acid and l-Idose: key building blocks for the preparation of glycosaminoglycan oligosaccharides. UQ eSpace. [Link]

-

Lipták, A., et al. (2006). Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. Carbohydrate Research, 341(6), 776-81. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,5-Anhydro-3,4-dibenzyl-D-glucitol

This guide provides an in-depth technical framework for the spectroscopic analysis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol, a protected form of D-sorbitol.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the structural elucidation and purity assessment of this compound. The focus is on the rationale behind experimental choices and the interpretation of spectral data, ensuring scientific integrity and trustworthiness in the analytical workflow.

Compound Profile: this compound

This compound is a derivative of 2,5-anhydro-D-glucitol where the hydroxyl groups at positions 3 and 4 are protected by benzyl groups. This protection strategy is common in carbohydrate chemistry to allow for selective reactions at other positions.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 129115-89-5 |

| Molecular Formula | C₂₀H₂₄O₅ |

| Molecular Weight | 344.40 g/mol |

| Alternate Names | 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-D-glucitol |

| Class | Protected D-sorbitol |

Analytical Workflow: A Tripartite Approach

A comprehensive characterization of this compound relies on the synergistic use of NMR, IR, and MS. Each technique provides unique and complementary information about the molecule's structure, functional groups, and mass.

Caption: A typical workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is recommended.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing oxygen atoms and the aromatic benzyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1, H-1' | ~3.6 - 3.8 | m | - |

| H-2 | ~4.0 - 4.2 | m | - |

| H-3 | ~3.8 - 4.0 | m | - |

| H-4 | ~3.8 - 4.0 | m | - |

| H-5 | ~4.1 - 4.3 | m | - |

| H-6, H-6' | ~3.6 - 3.8 | m | - |

| -CH₂-Ph (4H) | ~4.5 - 4.8 | m (AB q) | ~12 |

| Ar-H (10H) | ~7.2 - 7.4 | m | - |

| -OH (2H) | Variable | br s | - |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~62 - 64 |

| C-2 | ~80 - 82 |

| C-3 | ~84 - 86 |

| C-4 | ~84 - 86 |

| C-5 | ~80 - 82 |

| C-6 | ~62 - 64 |

| -CH₂-Ph | ~72 - 74 |

| Ar-C (ipso) | ~137 - 139 |

| Ar-C (ortho, meta, para) | ~127 - 129 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for this type of compound.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (COSY & HSQC):

-

A COSY (Correlation Spectroscopy) experiment will reveal proton-proton couplings, helping to trace the connectivity of the glucitol backbone.

-

An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.

-

Caption: A streamlined workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the molecular bonds.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Aliphatic C-H |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1100 - 1000 | C-O stretch | Ether (C-O-C) and Alcohol (C-O) |

| 750 - 690 | C-H bend (out-of-plane) | Monosubstituted benzene |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to the salt plate, and allow the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.

Predicted Mass Spectral Data

Table 5: Predicted m/z Values in ESI-MS

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₂₀H₂₅O₅]⁺ | 345.1697 |

| [M+Na]⁺ | [C₂₀H₂₄O₅Na]⁺ | 367.1516 |

| [M+K]⁺ | [C₂₀H₂₄O₅K]⁺ | 383.1255 |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the molecular weight from the parent ion peaks (e.g., [M+H]⁺, [M+Na]⁺). The accurate mass measurement can be used to confirm the elemental composition.

Conclusion

The combination of NMR, IR, and MS provides a robust analytical toolkit for the comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and elemental formula. This multi-technique approach ensures the unambiguous identification and purity assessment of the compound, which is critical for its application in research and development.

References

- Journal of China Pharmaceutical University - BVS. (n.d.). anhydro-3,4,6-tri- O-benzyl-D-glucitol.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

-

United States Biological. (n.d.). 2,5-Anhydro-D-glucitol - Data Sheet. Retrieved from

Sources

solubility of 2,5-Anhydro-3,4-dibenzyl-D-glucitol in organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Anhydro-3,4-dibenzyl-D-glucitol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Solubility Profiling

In the landscape of synthetic chemistry and drug development, intermediates like this compound serve as crucial building blocks. This molecule is a protected form of D-sorbitol, a derivative of the naturally occurring sugar alcohol.[1] Its molecular structure, featuring a polar anhydro-glucitol core and two non-polar benzyl protecting groups, presents a unique solubility challenge. Understanding and quantifying its solubility is not merely an academic exercise; it is a cornerstone for the successful design of reaction conditions, the efficiency of purification techniques such as crystallization and chromatography, and the overall economic viability of a synthetic route.[2]

This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the molecular characteristics that govern its behavior in various organic solvents, present a robust experimental protocol for its quantification, and offer predictive insights to guide solvent selection for researchers, scientists, and drug development professionals.

Pillar 1: Theoretical Principles Grounding Solubility Prediction

The solubility of a solute in a solvent is fundamentally governed by the intermolecular interactions between them. The age-old axiom "like dissolves like" serves as a useful starting point, emphasizing that substances with similar polarities tend to be miscible.[2][3][4] To apply this principle, we must first dissect the molecular architecture of this compound (Molecular Formula: C₂₀H₂₄O₅, Molecular Weight: 344.40 g/mol ).[1][5]

Caption: Molecular structure of this compound.

-

The Polar Core: The central 2,5-anhydro-D-glucitol moiety contains a furan-like ring (an ether) and two hydroxyl (-OH) groups. These features make the core of the molecule polar. The oxygen atoms can act as hydrogen bond acceptors, and the hydroxyl groups can act as both hydrogen bond donors and acceptors.[4] This confers a propensity for solubility in polar solvents.

-

The Non-Polar Shield: The two benzyl groups (-CH₂-Ph) are large, aromatic, and distinctly non-polar. They interact primarily through van der Waals forces (specifically, London dispersion forces). These bulky groups "shield" the polar core and will drive solubility in less polar, organic solvents that can effectively solvate aromatic rings.

Causality of Solubility: The molecule's overall solubility is a direct consequence of the balance between these opposing characteristics.

-

In highly polar protic solvents (e.g., water, methanol), the large non-polar benzyl groups will disrupt the solvent's strong hydrogen-bonding network, leading to poor solubility.[3]

-

In highly non-polar aliphatic solvents (e.g., hexane), the polar core cannot be effectively solvated, resulting in low solubility.

-

Solubility is therefore predicted to be highest in solvents of intermediate polarity or those with specific characteristics that can accommodate both the polar and non-polar regions, such as chlorinated solvents (DCM), ethers (THF), or aromatic solvents (Toluene).

Pillar 2: A Self-Validating Experimental Protocol

To move from prediction to quantification, a rigorous and reproducible experimental methodology is required. The equilibrium shake-flask method is the gold standard for determining the solubility of crystalline compounds due to its simplicity and reliability.[6] The protocol described below is designed to be self-validating by ensuring that a true equilibrium state is achieved and accurately measured.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

-

Materials Preparation:

-

Ensure the this compound is a crystalline solid of high purity.

-

Use analytical grade or higher purity solvents.

-

Pre-weigh and label 20 mL glass vials with PTFE-lined screw caps for gravimetric analysis.

-

-

Preparation of Saturated Solutions:

-

Add approximately 100-200 mg of the solute to a 10 mL glass vial. The key is to add an amount that will visibly exceed the saturation point.

-

Pipette exactly 5.0 mL of the chosen organic solvent into the vial.

-

Securely cap the vial. Prepare one vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established. The presence of undissolved solid at the end of this period is essential.

-

-

Phase Separation:

-

Remove vials from the shaker and let them stand for 1-2 hours to allow coarse particles to settle.

-

Centrifuge the vials at 3000 rpm for 15 minutes to pellet the remaining suspended solid.

-

Carefully draw the clear supernatant into a syringe. Attach a 0.45 µm PTFE syringe filter (chosen for its broad chemical compatibility) and dispense the filtrate into a clean, labeled vial. This step is critical to remove all particulate matter.

-

-

Gravimetric Quantification:

-

Using a calibrated pipette, transfer exactly 2.0 mL of the clear filtrate into one of the pre-weighed gravimetric vials.

-

Place the vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or use a gentle stream of nitrogen to slowly evaporate the solvent to dryness. Avoid high heat to prevent degradation of the compound.

-

Once fully dry, place the vials in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried residue on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.

-

Determine the solubility using the formula: Solubility (mg/mL) = (Mass of Residue (mg)) / (Volume of Filtrate Analyzed (mL))

-

Pillar 3: Predictive Solubility Data and Authoritative Grounding

Predicted Solubility of this compound at 25°C

| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility Category | Rationale for Prediction |

| Non-Polar Aliphatic | n-Hexane | 0.1 | Insoluble (< 1 mg/mL) | The polar core cannot be solvated by the non-polar solvent. |

| Non-Polar Aromatic | Toluene | 2.4 | Moderately Soluble (10-50 mg/mL) | The aromatic solvent can effectively solvate the benzyl groups, with some interaction with the polar core. |

| Dipolar Aprotic | Dichloromethane (DCM) | 3.1 | Highly Soluble (> 100 mg/mL) | Balances polarity to solvate the core with the ability to solvate the non-polar groups. |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Highly Soluble (> 100 mg/mL) | The ether oxygen can act as a hydrogen bond acceptor for the solute's -OH groups while the hydrocarbon body solvates the benzyl groups. |

| Esters | Ethyl Acetate | 4.4 | Soluble (50-100 mg/mL) | Good balance of polar (ester group) and non-polar (ethyl/acetyl) characteristics. |

| Ketones | Acetone | 5.1 | Soluble (50-100 mg/mL) | The polar ketone group can interact with the solute's hydroxyls, but solubility may be limited by the solvent's smaller size. |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Slightly Soluble (1-10 mg/mL) | The high polarity is less favorable for the large non-polar benzyl groups. |

| Polar Protic | Methanol | 5.1 | Slightly Soluble (1-10 mg/mL) | The solvent's strong hydrogen bonding network is disrupted by the non-polar groups of the solute. |

| Polar Protic | Water | 10.2 | Insoluble (< 1 mg/mL) | The large, hydrophobic benzyl groups dominate, preventing dissolution in the highly structured water network.[3] |

graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Main compound node Compound [label="this compound", pos="0,0!", pin=true, fillcolor="#FBBC05", fontcolor="#202124"]; // Structural features PolarCore [label="Polar Core\n(-OH, Ether)", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonPolarGroups [label="Non-Polar\n(Benzyl Groups)", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Solvent Classes PolarSolvents [label="Polar Solvents\n(e.g., Water, MeOH)", pos="-3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; IntermediateSolvents [label="Intermediate Polarity\n(e.g., DCM, THF)", pos="0,-3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; NonPolarSolvents [label="Non-Polar Solvents\n(e.g., Hexane)", pos="3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; // Edges representing interactions PolarCore -- PolarSolvents [label="Favorable Interaction"]; PolarCore -- NonPolarSolvents [label="Unfavorable Interaction", style=dashed, color="#5F6368"]; NonPolarGroups -- NonPolarSolvents [label="Favorable Interaction"]; NonPolarGroups -- PolarSolvents [label="Unfavorable Interaction", style=dashed, color="#5F6368"]; // Compound to features Compound -- PolarCore; Compound -- NonPolarGroups; // Combined effect edge [style=bold, color="#34A853"]; PolarCore -- IntermediateSolvents; NonPolarGroups -- IntermediateSolvents;

}

Caption: Logical relationship between molecular features and solvent compatibility.

Conclusion

This compound is a molecule of dual character, possessing both significant polar and non-polar features. This duality dictates its solubility profile, making it largely insoluble in the extremes of the polarity spectrum—water and aliphatic hydrocarbons. Its optimal solubility is achieved in solvents of intermediate polarity, such as dichloromethane and tetrahydrofuran, which can effectively solvate both the hydrophilic anhydro-glucitol core and the hydrophobic benzyl protecting groups. The predictive data and robust experimental protocol provided in this guide offer a strong foundation for scientists to make informed decisions in solvent selection, ultimately streamlining process development, enhancing purification efficiency, and accelerating research outcomes.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.

- University of Toronto. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Smolecule. (n.d.).

- National Center for Biotechnology Information. (n.d.). 2,5-anhydro-D-glucitol. PubChem.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Chemsigma. (n.d.). This compound [129115-89-5].

- United States Biological. (n.d.).

- Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING)

- CK-12 Foundation. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Soderberg, T. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry.

Sources

The Genesis and Synthetic Strategy of 2,5-Anhydro-3,4-dibenzyl-D-glucitol: A Technical Guide

This in-depth technical guide delves into the discovery, history, and synthetic pathways of 2,5-Anhydro-3,4-dibenzyl-D-glucitol. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core concepts, experimental logic, and practical applications of this significant carbohydrate derivative.

Foreword: The Architectural Elegance of Anhydro Sugars

Carbohydrates, in their vast complexity, offer a rich scaffold for chemical innovation. Among these, anhydro sugars—monosaccharide derivatives that have undergone intramolecular dehydration to form an additional ether linkage—represent a class of compounds with unique conformational constraints and reactivities. The formation of the anhydro bridge significantly alters the molecule's three-dimensional structure, influencing its biological activity and utility as a synthetic intermediate. The study of these structures has been a cornerstone of carbohydrate chemistry, with early pioneers laying the groundwork for their synthesis and derivatization.

Historical Context: The Dawn of Anhydro Sugar Chemistry

The exploration of anhydro sugars dates back to the mid-20th century, with significant contributions that paved the way for the synthesis of complex carbohydrate derivatives. While a singular "discovery" paper for this compound is not prominent in the literature, its existence is a direct consequence of the foundational work on the parent and related anhydro structures.

The general class of anhydro sugars, or "intramolecular anhydrides," are formed by the elimination of a water molecule between two hydroxyl groups of a single sugar molecule. This process can result in the formation of bicyclic or tricyclic systems containing oxirane, oxetane, oxolane (tetrahydrofuran), or oxane (tetrahydropyran) rings.[1] The reactivity and stability of these anhydro sugars are largely dictated by the size of the newly formed ring, with smaller rings like oxiranes being more reactive.[1]

The synthesis and characterization of the parent compound, 2,5-anhydro-D-glucitol, has been described through various methods, including the intramolecular cyclization of diepoxides.[2] This foundational work on the unprotected core structure was a necessary prelude to the development of selectively protected derivatives like the dibenzylated form.

The Strategic Imperative for Benzyl Protection

In the multi-step synthesis of complex molecules, the use of protecting groups is a critical strategy to mask reactive functional groups and direct the course of a reaction. The choice of the benzyl ether as a protecting group for the C3 and C4 hydroxyls of 2,5-anhydro-D-glucitol is a deliberate and strategic one, rooted in the principles of modern organic synthesis.

Benzyl ethers are widely employed in carbohydrate chemistry due to their robustness. They are stable to a wide range of reaction conditions, including acidic and basic environments, which allows for chemical modifications at other positions of the sugar scaffold. Furthermore, benzyl ethers can be removed under relatively mild conditions, typically through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), which often does not affect other functional groups.[3][4] This orthogonality is a key principle in complex synthetic campaigns.

The presence of the benzyl groups at the C3 and C4 positions of the 2,5-anhydro-D-glucitol core renders the molecule more lipophilic, which can be advantageous for its solubility in organic solvents used in subsequent reaction steps.

A Representative Synthetic Pathway

While a definitive, first-synthesis paper for this compound is not readily identifiable, a plausible and representative synthetic route can be constructed based on established methodologies in carbohydrate chemistry. The following protocol is a composite of well-precedented reactions for the formation of the 2,5-anhydro ring and the subsequent benzylation of sugar alcohols.

The synthesis logically begins with a readily available starting material, such as D-mannitol, and proceeds through a dehydration reaction to form the anhydro core, followed by selective protection.

Experimental Protocol: A Plausible Synthesis

Step 1: Synthesis of 2,5-Anhydro-D-glucitol from D-Mannitol

This step involves an acid-catalyzed intramolecular dehydration of D-mannitol.

-

Reagents and Materials: D-Mannitol, a suitable acid catalyst (e.g., p-toluenesulfonic acid), high-boiling point solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

D-Mannitol is suspended in DMF.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated under vacuum to facilitate the removal of water and drive the cyclization reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material and the appearance of the product.

-

Upon completion, the reaction is cooled, and the acid catalyst is neutralized.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2,5-anhydro-D-glucitol.

-

Step 2: Selective Benzylation of 2,5-Anhydro-D-glucitol

This step involves the protection of the C3 and C4 hydroxyl groups using benzyl bromide.

-

Reagents and Materials: 2,5-Anhydro-D-glucitol, benzyl bromide (BnBr), a suitable base (e.g., sodium hydride - NaH), and an appropriate solvent (e.g., tetrahydrofuran - THF).

-

Procedure:

-

2,5-Anhydro-D-glucitol is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled in an ice bath.

-

Sodium hydride is added portion-wise to the solution to deprotonate the hydroxyl groups.

-

Benzyl bromide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

The reaction is carefully quenched with methanol and then water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

-

Rationale for Experimental Choices

-

Starting Material: D-mannitol is an inexpensive and readily available chiral starting material. Its stereochemistry is suitable for the desired stereochemical outcome of the cyclization.

-

Cyclization: The acid-catalyzed dehydration is a common method for forming anhydro sugars. The use of a high-boiling solvent and vacuum helps to remove the water formed during the reaction, thus driving the equilibrium towards the product.

-

Benzylation: The use of a strong base like sodium hydride ensures complete deprotonation of the hydroxyl groups, facilitating the Williamson ether synthesis with benzyl bromide. The reaction is performed under an inert atmosphere to prevent the reaction of the strong base with atmospheric moisture.

Characterization of this compound

The successful synthesis of the target compound would be confirmed through a combination of spectroscopic techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the glucitol backbone, the benzylic protons (typically around 4.5-5.0 ppm), and the aromatic protons of the benzyl groups (typically around 7.2-7.4 ppm). |

| ¹³C NMR | Signals for the carbons of the glucitol core and the characteristic signals for the benzylic and aromatic carbons. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of C₂₀H₂₄O₅ (344.40 g/mol ). |

| Infrared (IR) Spectroscopy | Absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting diol and the presence of C-O-C ether stretches and aromatic C-H stretches. |

Applications in Drug Discovery and Development

Protected anhydro sugars like this compound are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. A significant area of interest is the development of ligands for glucose transporters (GLUTs).

The GLUT family of membrane proteins is responsible for the transport of glucose and other hexoses across cell membranes. Certain cancer cells overexpress specific GLUT isoforms to meet their high metabolic demands. For instance, the fructose transporter GLUT5 has been identified as a potential target in breast cancer.[5][6]

Derivatives of 2,5-anhydro-D-mannitol, a close structural analog of 2,5-anhydro-D-glucitol, have been synthesized and evaluated as inhibitors of GLUT5. These molecules can serve as scaffolds for the development of imaging agents to detect tumors or as drug delivery vehicles to target cancer cells. This compound can be a key building block in the synthesis of such targeted therapies. The benzyl groups can be strategically removed at a later stage in the synthesis to unmask the hydroxyl groups for further functionalization or to yield the final active compound.

Conclusion and Future Perspectives

This compound, while not a widely known end-product itself, represents a strategically important intermediate in the field of carbohydrate chemistry and medicinal chemistry. Its history is intertwined with the broader development of anhydro sugar synthesis and the evolution of protecting group strategies. The ability to selectively protect the hydroxyl groups of the 2,5-anhydro-D-glucitol core allows for the precise chemical manipulation required to build complex and biologically active molecules. As the understanding of the role of carbohydrate-mediated processes in disease continues to grow, the demand for versatile and well-defined building blocks like this compound is likely to increase, paving the way for new discoveries in drug development and beyond.

Visualizations

Structure of this compound

Caption: 2D representation of this compound.

Synthetic Workflow

Caption: A representative synthetic workflow for this compound.

References

-

Simple and efficient synthesis of 2,5-anhydro-D-glucitol. (2025-08-06). ResearchGate. [Link]

-

anhydro-3,4,6-tri- O-benzyl-D-glucitol. Journal of China Pharmaceutical University - BVS. [Link]

-

Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. (2022-04-10). PMC - PubMed Central. [Link]

-

Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. (2022-04-10). PMC - PubMed Central. [Link]

-

Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021-01-05). MPG.PuRe. [Link]

-

Benzyl Protection - Common Organic Chemistry. Organic Chemistry Portal. [Link]

-

2,5-Anhydro-D-Glucitol and 2,5-Anhydro-L-Thio-Iditol Derivatives: Conformation and Polymorphism. Amanote Research. [Link]

-

Glycosidation of 2,5-anhydro-3,4-di-O-benzyl-D-mannitol with different glucopyranosyl donors: a comparative study. PubMed. [Link]

-